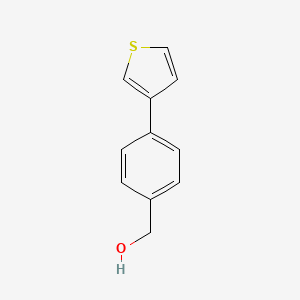

(4-(Thiophen-3-yl)phenyl)methanol

Descripción general

Descripción

“(4-(Thiophen-3-yl)phenyl)methanol” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anti-Inflammatory and Antimicrobial Agents

The thiophene nucleus, which is part of the structure of (4-(Thiophen-3-yl)phenyl)methanol, is known for its wide range of therapeutic properties. Compounds containing the thiophene nucleus have been reported to exhibit significant anti-inflammatory and antimicrobial activities . For instance, derivatives of thiophene have been used as anti-inflammatory agents in the treatment of chronic diseases such as arthritis.

Material Science: Conducting Polymers

(4-(Thiophen-3-yl)phenyl)methanol has been utilized in the synthesis of conducting polymers. These polymers have potential applications in electrochromic displays, which are devices that change color in response to electric current, useful in various display technologies .

Organic Semiconductors

Thiophene derivatives play a crucial role in the development of organic semiconductors. These materials are essential for the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are key components in modern electronic devices .

Pharmaceutical Applications: Drug Synthesis

The thiophene moiety is a common feature in several commercially available drugs, indicating its importance in drug design and synthesis. Drugs such as Tipepidine and Tioconazole, which contain the thiophene nucleus, are used for their psychotropic and antifungal properties, respectively .

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives, including those related to (4-(Thiophen-3-yl)phenyl)methanol, are used as corrosion inhibitors. These compounds help protect materials from degradation due to chemical reactions with their environment .

Cancer Research: Anticancer Properties

Thiophene derivatives have shown promise in cancer research due to their anticancer properties. They are being investigated for their potential use in chemotherapy to inhibit the growth of cancer cells .

Propiedades

IUPAC Name |

(4-thiophen-3-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-6,8,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHJEXSFOWCTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569821 | |

| Record name | [4-(Thiophen-3-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Thiophen-3-yl)phenyl)methanol | |

CAS RN |

160278-20-6 | |

| Record name | [4-(Thiophen-3-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Hydroxyspiro[chroman-2,1'-cyclopentan]-4-one](/img/structure/B1339204.png)